4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide
Overview
Description
4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H5BrF3NO2S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
N-methylation: The methylation of the nitrogen atom in the sulfonamide group.
These reactions are carried out under controlled conditions, often using specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The bromine and trifluoromethyl groups contribute to the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(trifluoromethyl)benzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and applications.
4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
This compound is unique due to the combination of its bromine, trifluoromethyl, and N-methyl groups. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-methyl-2-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRMWGNMCCWIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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